N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide
描述
属性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-pyrimidin-4-yloxypyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c22-17(19-8-12-1-2-14-15(7-12)24-11-23-14)21-6-4-13(9-21)25-16-3-5-18-10-20-16/h1-3,5,7,10,13H,4,6,8-9,11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDCWPHQTJTYRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzo[d][1,3]dioxole moiety
- A pyrimidine ring
- A pyrrolidine backbone
This unique combination suggests diverse biological interactions.
Anticancer Properties
Recent studies have demonstrated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of pyrrolidine have shown activity against breast and lung cancer cells, indicating that the presence of the pyrimidine and benzo[d][1,3]dioxole moieties may enhance anticancer efficacy.
The mechanism by which this compound exerts its effects may involve:
- Inhibition of cell proliferation : Similar compounds have been shown to disrupt cell cycle progression.
- Induction of apoptosis : Evidence suggests that these compounds can activate caspase pathways leading to programmed cell death.
For example, a related compound demonstrated a protective index (TD50/ED50) of 37.4 in animal models, indicating a favorable therapeutic window for further development .
Neuropharmacological Effects
Emerging research indicates that derivatives of this compound may also have neuropharmacological properties. Specifically, they have been evaluated for their potential as anticonvulsants. Studies involving sodium channel modulation have shown that certain derivatives inhibit Na v1.1 channels, providing insights into their potential use in epilepsy treatment .
Case Studies
- Antiproliferative Activity : A study evaluated the antiproliferative effects of related pyrrolidine derivatives against various cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity .
- Neuroprotective Effects : Another study focused on the anticonvulsant properties of benzo[d][1,3]dioxole derivatives, demonstrating significant efficacy in mouse models .
相似化合物的比较
Structural Analogues with Pyrimidine Modifications
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carboxamide
- Structural Difference : The pyrimidine ring is substituted with ethyl and fluorine groups at the 6- and 5-positions, respectively .
- Ethyl substitution may increase lipophilicity, altering pharmacokinetics.
2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)pyrimidin-4-yl)amino)-N-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)acetamide (3)
- Structural Difference: Pyrimidine is linked via an amino group instead of an ether oxygen. The compound also includes a cereblon-binding 2,6-dioxopiperidine motif .
- Impact: Amino linkage may reduce conformational flexibility compared to the target compound’s ether bridge.
Analogues with Varying Core Heterocycles
1-(benzo[d][1,3]dioxol-5-ylmethyl)pyrrolidin-2-one (15)
- Structural Difference : Replaces the carboxamide with a lactam (cyclic amide) and lacks the pyrimidinyloxy group .
- Absence of pyrimidine limits interactions with nucleotide-binding targets.
6-(benzo[d][1,3]dioxol-5-ylmethyl)-2-oxa-6-azaspiro[3.3]heptane (Spirocyclic Oxetane)
- Structural Difference : Incorporates a spirocyclic oxetane core instead of pyrrolidine .
- Impact : Oxetanes improve solubility and metabolic stability but reduce hydrogen-bonding capacity compared to the carboxamide group.
Analogues with Alternative Substitutions
IPR-1: (±)-3-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-phenylbutan-1-amine
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
